1-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-METHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines chromeno and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno and pyrrole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include methoxybenzene derivatives, ethylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(3-METHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares similarities with other chromeno and pyrrole derivatives, such as:
Uniqueness
What sets 1-(3-METHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its specific combination of functional groups and structural features, which may confer unique properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H25NO5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25NO5/c1-17-7-12-23-22(15-17)26(30)24-25(19-5-4-6-21(16-19)33-3)29(28(31)27(24)34-23)14-13-18-8-10-20(32-2)11-9-18/h4-12,15-16,25H,13-14H2,1-3H3 |
InChI Key |
DEGUEXMACWPDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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